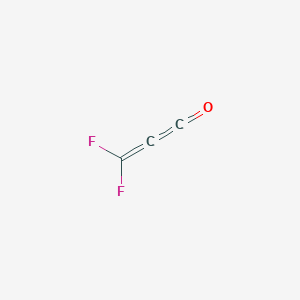
Heptyl(3-iodopropyl)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptyl(3-iodopropyl)dimethylsilane is an organosilicon compound characterized by the presence of a heptyl group, a 3-iodopropyl group, and two methyl groups attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Heptyl(3-iodopropyl)dimethylsilane can be synthesized through a multi-step process. One common method involves the reaction of heptylmagnesium bromide with 3-iodopropyltrimethoxysilane. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to ensure the final product’s purity .
Analyse Des Réactions Chimiques
Types of Reactions
Heptyl(3-iodopropyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form silanes with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of silanols or siloxanes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) are commonly used.
Reduction: Hydride donors like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of silanes with different functional groups (e.g., silanols, siloxanes).
Reduction: Formation of simpler silanes or silanols.
Oxidation: Formation of silanols or siloxanes.
Applications De Recherche Scientifique
Heptyl(3-iodopropyl)dimethylsilane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of heptyl(3-iodopropyl)dimethylsilane involves its ability to form stable bonds with various substrates. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile compound for various chemical reactions. The presence of the iodine atom allows for easy substitution, enabling the compound to be modified for specific applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Iodopropyl)trimethoxysilane: Similar structure but with methoxy groups instead of heptyl and dimethyl groups.
(3-Aminopropyl)triethoxysilane: Contains an amino group instead of an iodine atom.
Trimethoxysilane: Lacks the 3-iodopropyl and heptyl groups, making it less versatile.
Uniqueness
Heptyl(3-iodopropyl)dimethylsilane is unique due to its combination of a long heptyl chain and an iodine atom, which provides both hydrophobic properties and reactivity. This makes it suitable for applications requiring both stability and reactivity, such as in the synthesis of complex organosilicon compounds and the preparation of molecularly imprinted polymers .
Propriétés
Numéro CAS |
127292-85-7 |
|---|---|
Formule moléculaire |
C12H27ISi |
Poids moléculaire |
326.33 g/mol |
Nom IUPAC |
heptyl-(3-iodopropyl)-dimethylsilane |
InChI |
InChI=1S/C12H27ISi/c1-4-5-6-7-8-11-14(2,3)12-9-10-13/h4-12H2,1-3H3 |
Clé InChI |
QAARLNWNHPDIEK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC[Si](C)(C)CCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methyl-10-(propan-2-yl)spiro[4.5]dec-7-en-1-ol](/img/structure/B14288596.png)






![[Hexoxy(oxido)phosphoryl] phosphate](/img/structure/B14288648.png)
![N-[(4-Chlorophenyl)carbamoyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B14288668.png)


![3,3'-[(Dibenzylstannanediyl)bis(oxycarbonyl)]dipyridine](/img/structure/B14288691.png)

